Methyl 3,5-dichlorobenzoylacetate chemical structure
Methyl 3,5-dichlorobenzoylacetate chemical structure
Topic: Methyl 3,5-dichlorobenzoylacetate Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Synthesis, Reactivity, and Applications in Medicinal Chemistry[1]
Executive Summary
Methyl 3,5-dichlorobenzoylacetate (Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate) is a specialized
Chemical Identity & Structural Analysis[2][3][4]
Core Identification
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IUPAC Name: Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate[1][2]
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Common Name: Methyl 3,5-dichlorobenzoylacetate
-
CAS Number: 677326-68-0[2]
-
Molecular Formula:
-
Molecular Weight: 261.10 g/mol
-
SMILES: COC(=O)CC(=O)c1cc(Cl)cc(Cl)c1
Structural Properties
The compound exhibits keto-enol tautomerism , a defining characteristic of
| Property | Value / Description |
| Appearance | White to pale yellow solid or oil (purity dependent) |
| Melting Point | 56–60 °C (typical for similar analogs; varies by crystal form) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Reactive Sites | C1 (Ester): Nucleophilic attack (amidation/transesterification)C2 (Methylene): Highly acidic ( |
Synthesis Protocols
Two primary routes are recommended for high-purity synthesis. Route A (Meldrum's Acid) is preferred for laboratory-scale precision due to milder conditions and cleaner workup. Route B (Malonate) is scalable for industrial batches.
Route A: The Meldrum's Acid Pathway (Laboratory Scale)
This method avoids the harsh conditions of Claisen condensation and minimizes self-condensation byproducts.
Mechanism: Acylation of Meldrum's acid followed by alcoholysis.
Protocol:
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Activation: Dissolve 3,5-dichlorobenzoic acid (1.0 eq) in dry DCM. Add EDC·HCl (1.2 eq) and DMAP (1.2 eq). Stir at 0°C for 30 min.
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Acylation: Add Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 eq) and stir at room temperature (RT) for 4–6 hours. Checkpoint: Monitor TLC for the disappearance of the acid.
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Workup 1: Wash with 1M HCl to remove urea byproducts. Dry the organic layer (
) and concentrate to yield the acyl-Meldrum's acid intermediate. -
Methanolysis: Dissolve the intermediate in anhydrous Methanol. Reflux for 4 hours.
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Why: Refluxing in methanol induces decarboxylation and ring-opening simultaneously, yielding the methyl ester directly.
-
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc).
Route B: Magnesium-Mediated Malonate Condensation (Scale-Up)
Protocol:
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Magnesium Chelate Formation: Treat Potassium methyl malonate (2.0 eq) with
(2.5 eq) and (3.0 eq) in dry acetonitrile or THF. Stir at RT for 2 hours. -
Acylation: Add 3,5-dichlorobenzoyl chloride (1.0 eq) dropwise at 0°C. Warm to RT and stir overnight.
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Decarboxylation: Quench with dilute HCl (acidification promotes decarboxylation of the intermediate). Extract with EtOAc.
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Yield: Typically 85–90%.[4]
Reactivity & Applications in Drug Discovery
The 3,5-dichlorophenyl group is a bioisostere used to optimize potency and pharmacokinetic (PK) profiles. The
Heterocycle Construction Workflow
The following diagram illustrates the divergence of Methyl 3,5-dichlorobenzoylacetate into three critical drug scaffolds: Pyrazoles (anti-inflammatory), Isoxazoles (antiviral), and Coumarins (anticoagulant/anticancer).
Figure 1: Divergent synthesis pathways transforming the
Specific Medicinal Utility
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Metabolic Stability: The 3,5-dichloro substitution blocks the metabolic "soft spot" at the para-position of the phenyl ring, extending the half-life (
) of drug candidates. -
Lipophilicity Modulation: The chlorine atoms increase
, enhancing membrane permeability for CNS-targeted drugs (e.g., GABA modulators). -
Case Study Relevance: While Tafamidis utilizes the 3,5-dichlorobenzoyl chloride precursor, the
-keto ester derivative allows for the extension of this pharmacophore into dihydropyrimidinone calcium channel blockers via the Biginelli reaction.
Safety & Handling (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The methylene protons are acidic; exposure to moisture/base can lead to hydrolysis or degradation.
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Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.
References
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CymitQuimica. Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate CAS 677326-68-0 Product Data. Link
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Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link
- Clayden, J., et al. (2012). Organic Chemistry.
-
Echemi. Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate Supplier Data. Link
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PubChem. 3,5-Dichlorobenzoyl chloride (Precursor Data). Link
Sources
- 1. CAS 677326-68-0: Metil 3,5-dicloro-β-oxobenzeno-propanoato [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 7. Preparation method of 3,5-dichlorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
